4-Bromo-5,7-dichloro-2-phenylquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,7-dichloro-2-phenylquinoline typically involves the bromination and chlorination of 2-phenylquinoline. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,7-dichloro-2-phenylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the reactivity of the compound .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogens .
Scientific Research Applications
4-Bromo-5,7-dichloro-2-phenylquinoline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5,7-dichloro-2-phenylquinoline involves its interaction with molecular targets, such as proteins or enzymes, through its halogenated quinoline structure. The specific pathways and targets depend on the context of its use in research or applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-chloro-2-phenylquinoline: Another halogenated quinoline with similar structural properties.
5,7-Dichloro-2-phenylquinoline: Lacks the bromine atom but shares the dichloro and phenylquinoline structure.
Uniqueness
4-Bromo-5,7-dichloro-2-phenylquinoline is unique due to its specific halogenation pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specialized research applications .
Properties
CAS No. |
1189106-20-4 |
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Molecular Formula |
C15H8BrCl2N |
Molecular Weight |
353.0 g/mol |
IUPAC Name |
4-bromo-5,7-dichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8BrCl2N/c16-11-8-13(9-4-2-1-3-5-9)19-14-7-10(17)6-12(18)15(11)14/h1-8H |
InChI Key |
NBCWIRBBCYWHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2)Br |
Origin of Product |
United States |
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